molecular formula C33H35FN2O5 B1204612 Atorvastatin(Relative)

Atorvastatin(Relative)

Cat. No. B1204612
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-[anilino(oxo)methyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-yl-1-pyrrolyl]-3,5-dihydroxyheptanoic acid is a member of pyrroles.

Scientific Research Applications

Atorvastatin in Neurological and Spinal Cord Conditions

  • Atorvastatin has been explored for its potential effects in neurological conditions. For instance, a study conducted by Aghazadeh et al. (2017) found that although atorvastatin did not significantly improve motor or sensory functions in acute spinal cord injury patients, it showed a positive effect on reducing pain severity in these patients (Aghazadeh et al., 2017).

Atorvastatin's Role in Depression and Mental Health

  • Studies have shown atorvastatin's potential in mental health, particularly its antidepressant-like effects. Ludka et al. (2014) demonstrated that atorvastatin exerts an antidepressant-like effect in mice, which is dependent on serotonergic system modulation (Ludka et al., 2014). Additionally, Ludka et al. (2013) noted that atorvastatin treatment increased hippocampal BDNF levels, contributing to its antidepressant-like effect (Ludka et al., 2013).

Atorvastatin in Pain Management

  • Atorvastatin has shown promising results in pain management. Garcia et al. (2011) found that it induces significant antinociception in various animal pain models, suggesting its potential utility in managing pain (Garcia et al., 2011).

Atorvastatin's Pharmacokinetics and Drug-Drug Interactions

  • Understanding the pharmacokinetics and drug-drug interactions of atorvastatin is vital. Tao Zhang (2015) developed a model that predicts the pharmacokinetic profiles and drug-drug interaction effects of atorvastatin and its metabolites, which is crucial for assessing its safety and efficacy in clinical settings (Zhang, 2015).

Cardiovascular and Anti-inflammatory Effects

  • Atorvastatin has been found to improve endothelial function and reduce the inflammatory process in heart failure patients, as demonstrated by Tousoulis et al. (2005), indicating its potential in cardiovascular health management (Tousoulis et al., 2005).

Atorvastatin in Cancer Treatment

  • Research by Gambhire et al. (2018) highlighted the potential antitumor activity of atorvastatin on MCF-7 breast cancer cells when incorporated into nanostructured lipid carriers, revealing a novel approach in cancer therapy (Gambhire et al., 2018).

Orthodontic Applications

  • Mirhashemi et al. (2013) explored the effect of atorvastatin on orthodontic tooth movement in rats, finding that it reduces tooth movement, which could have implications in orthodontic treatments (Mirhashemi et al., 2013).

properties

IUPAC Name

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861327
Record name 7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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